molecular formula C24H24N4O3S2 B2988330 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide CAS No. 1226458-35-0

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2988330
CAS No.: 1226458-35-0
M. Wt: 480.6
InChI Key: PJQSAUQTQQMECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a heterocyclic compound featuring a thiazole core linked to a 4-methoxyphenyl group, an ethyl chain, and a butanamide moiety terminating in a pyridazinone ring substituted with a thiophene. The thiazole and pyridazinone rings are pharmacologically significant motifs, often associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-31-19-8-6-17(7-9-19)24-26-18(16-33-24)12-13-25-22(29)5-2-14-28-23(30)11-10-20(27-28)21-4-3-15-32-21/h3-4,6-11,15-16H,2,5,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQSAUQTQQMECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a complex compound exhibiting various biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which integrates thiazole, pyridazine, and thiophene moieties, contributing to its biological activity. The molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, indicating the presence of multiple functional groups that enhance its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
9bGlioblastoma5.0
9eMDA-MB-2313.5
9gHCT1164.0
10eSW6206.0

These results suggest that compounds with similar structural features may inhibit tumor growth effectively, potentially through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Activity

The compound's thiazole and pyridazine components are known for their antimicrobial properties. Research shows that thiazole-based compounds exhibit activity against a range of bacteria and fungi:

PathogenActivity (MIC µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans10.0

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

3. Antioxidant Properties

Thiazole derivatives have also been reported to possess antioxidant activities, which may protect cells from oxidative stress. Compounds similar to this compound have shown significant free radical scavenging capabilities in vitro:

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

This antioxidant activity could be beneficial in preventing diseases related to oxidative damage .

The synthesis of this compound involves several steps, typically starting from readily available thiazole and pyridazine precursors through methods such as Hantzsch thiazole synthesis or via microwave-assisted synthesis techniques for improved yields .

The proposed mechanism of action for its biological activities includes:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It could trigger programmed cell death in malignant cells.
  • Antioxidant Mechanism : The presence of phenolic structures may facilitate electron donation to free radicals, neutralizing them.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Da Silva et al. (2020) reported the anticancer effects of thiazolidinones derived from similar scaffolds, highlighting their potential in glioblastoma treatment .
  • Hassan et al. (2021) synthesized new thiazolidine derivatives that exhibited promising antibacterial activity against various pathogens .
  • Recent Advances : A review published in late 2024 discussed novel synthesis methods for thiazole-based hybrids with enhanced bioactivity profiles, focusing on their therapeutic potentials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole and Pyridazinone Moieties

Compound A : N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 946344-80-5)

  • Structure: Shares the pyridazinone-thiophene and ethyl linker but replaces the thiazole-4-methoxyphenyl group with a trifluoromethyl benzamide.
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability compared to the methoxyphenyl-thiazole system .
  • Molecular Weight : 393.4 vs. ~495 (estimated for the target compound).

Compound B : Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f, )

  • Structure : Features a thiazole-piperazine-acetate scaffold with a chlorophenyl urea substituent.
  • Key Differences: Lacks the pyridazinone-thiophene unit but includes a urea group for hydrogen bonding.
  • Spectral Data : ESI-MS m/z 514.2 [M+H]+; IR confirms C=O (urea) and NH stretches .

Compound C : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a, )

  • Structure: Combines pyridazinone with an antipyrine (pyrazole) core.
  • Key Differences : Replaces thiazole with pyrazole and introduces a phenylpiperazine group.
  • IR Data : C=O stretches at 1709, 1668, and 1645 cm⁻¹ .

Spectroscopic and Physicochemical Insights

  • IR Spectroscopy: The target compound’s thiazole C=S stretch (expected ~1250 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) would align with trends in and . Absence of S-H bands (~2500–2600 cm⁻¹) would confirm thione tautomerism in the thiazole, as seen in triazole derivatives .
  • ESI-MS : Similar compounds (e.g., 10f in ) show [M+H]+ peaks at 514.2, suggesting the target compound’s molecular ion would appear near 493.

Structure-Activity Relationship (SAR) Considerations

  • Thiophene vs. Trifluoromethyl : Thiophene’s π-electron richness may enhance binding to aromatic residues in enzymes, whereas trifluoromethyl groups (Compound A) improve metabolic stability .
  • Methoxyphenyl vs.

Q & A

Q. What synthetic strategies are optimal for constructing the thiazole-pyridazine hybrid core of this compound?

The thiazole and pyridazine moieties can be synthesized via cyclocondensation reactions. For the thiazole ring, a Hantzsch thiazole synthesis is common, using 4-methoxyphenyl-substituted α-bromoketones with thiourea derivatives under reflux in ethanol (80–90°C, 12–24 hours) . The pyridazinone ring can be formed via a cycloaddition reaction between thiophene-2-carboxylic acid derivatives and hydrazine hydrate, followed by oxidation with MnO₂ to introduce the 6-oxo group. Purification via column chromatography (silica gel, 70:30 hexane/ethyl acetate) ensures removal of unreacted intermediates .

Q. How can structural purity and regioselectivity be confirmed post-synthesis?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical. For example, the thiophen-2-yl group on the pyridazine ring should show characteristic aromatic proton signals at δ 7.2–7.5 ppm in 1H^{1}\text{H} NMR. Regioselectivity in the thiazole formation can be validated by comparing NOE (Nuclear Overhauser Effect) correlations with computational models (e.g., DFT calculations) to confirm substituent positions .

Q. What solvent systems and reaction conditions minimize byproduct formation during amide coupling?

Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry DMF or dichloromethane under nitrogen. Maintain a pH of 7–8 with N-methylmorpholine to prevent racemization. Reaction monitoring via TLC (thin-layer chromatography) at 30-minute intervals ensures timely quenching to avoid over-activation of the carboxylate intermediate .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anticancer potential?

  • Step 1: Synthesize analogs with modifications to the 4-methoxyphenyl (e.g., replacing methoxy with ethoxy or halogens) and thiophen-2-yl groups (e.g., substituting with furan or pyridine).
  • Step 2: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values should be compared to identify critical substituents.
  • Step 3: Perform molecular docking (AutoDock Vina) against validated targets like EGFR or tubulin, using the parent compound’s crystal structure (if available) from SHELX-refined data .

Q. What experimental approaches resolve contradictions in solubility and bioavailability data across studies?

  • Issue: Discrepancies in solubility may arise from polymorphic forms or aggregation.
  • Method: Conduct powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers.
  • Bioavailability: Compare logP values (experimental via shake-flask vs. computational via ChemAxon) and correlate with in vivo pharmacokinetic studies (e.g., rat models) to validate absorption pathways .

Q. How can computational models guide the optimization of metabolic stability?

  • Step 1: Perform in silico metabolism prediction (e.g., MetaSite) to identify vulnerable sites (e.g., methoxy demethylation or thiophene oxidation).
  • Step 2: Introduce steric hindrance (e.g., fluorination at the 4-methoxyphenyl group) or electron-withdrawing substituents to block cytochrome P450-mediated oxidation.
  • Step 3: Validate stability in microsomal assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification of parent compound degradation .

Methodological Considerations

Q. What crystallographic techniques are recommended for resolving the compound’s 3D structure?

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Employ SHELXL for structure solution via direct methods. Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy.
  • Validation: Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) to confirm model reliability .

Q. How should researchers design dose-response studies to minimize off-target effects in in vivo models?

  • Dosing Strategy: Use a logarithmic scale (e.g., 1, 10, 100 mg/kg) in BALB/c mice to establish the therapeutic window.
  • Controls: Include vehicle-only and positive controls (e.g., cisplatin for anticancer studies).
  • Biomarkers: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly to detect toxicity. Histopathological analysis of organs post-sacrifice confirms target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.